An In-Depth Technical Guide to trans-2-Aminocyclohexanol Hydrochloride: Structure, Synthesis, and Application
An In-Depth Technical Guide to trans-2-Aminocyclohexanol Hydrochloride: Structure, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Foreword
trans-2-Aminocyclohexanol hydrochloride is a chiral molecule of significant interest in the pharmaceutical and fine chemical industries. Its rigid cyclohexane backbone, coupled with the stereospecific arrangement of its amino and hydroxyl functionalities, makes it a valuable building block in asymmetric synthesis and a precursor to a variety of biologically active compounds. This guide, intended for the discerning researcher and drug development professional, provides a comprehensive technical overview of this compound, from its fundamental chemical structure to its practical applications. We will delve into the causality behind its synthetic routes, the intricacies of its characterization, and its pivotal role as a chiral auxiliary, all while maintaining a focus on scientific integrity and actionable insights.
Chemical Identity and Physicochemical Properties
trans-2-Aminocyclohexanol hydrochloride is the hydrochloride salt of the trans stereoisomer of 2-aminocyclohexanol. The "trans" designation indicates that the amino (-NH2) and hydroxyl (-OH) groups are on opposite sides of the cyclohexane ring. This specific stereochemistry is crucial to its utility in chiral applications.
Chemical Structure
The fundamental structure of trans-2-Aminocyclohexanol hydrochloride is depicted below. The cyclohexane ring typically adopts a chair conformation to minimize steric strain, with the bulky amino and hydroxyl groups preferentially occupying equatorial positions.
Figure 1: Chemical structure of trans-2-Aminocyclohexanol hydrochloride.
Physicochemical Data Summary
A summary of the key physicochemical properties of trans-2-Aminocyclohexanol hydrochloride is presented in the table below. These properties are critical for its handling, storage, and application in various chemical reactions.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₄ClNO | [1] |
| Molecular Weight | 151.63 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [] |
| Melting Point | 172-175 °C | [3] |
| Solubility | Soluble in water. Soluble at 25 mg/mL in 1N acetic acid in methanol, yielding a clear, colorless solution. | [3] |
| CAS Number | 5456-63-3 | [3] |
| InChI Key | LKKCSUHCVGCGFA-KGZKBUQUSA-N | [3] |
| SMILES | Cl.N[C@@H]1CCCC[C@H]1O | [3] |
Synthesis of trans-2-Aminocyclohexanol Hydrochloride
The synthesis of trans-2-Aminocyclohexanol hydrochloride can be approached through several methodologies. The choice of a particular synthetic route is often dictated by the desired stereochemical purity, scalability, and economic viability.
Synthesis of Racemic trans-2-Aminocyclohexanol
A common and efficient method for the synthesis of the racemic mixture of trans-2-aminocyclohexanol involves the aminolysis of cyclohexene oxide. This reaction proceeds via an SN2 mechanism, where the ammonia attacks one of the epoxide carbons, leading to the trans product.
Figure 2: Workflow for the synthesis of racemic trans-2-Aminocyclohexanol.
Experimental Protocol: Synthesis of Racemic trans-2-Aminocyclohexanol
This protocol is adapted from a known procedure for the synthesis of racemic trans-2-aminocyclohexanol.
Materials:
-
Cyclohexene oxide
-
28% aqueous ammonia solution
-
Autoclave with stirrer
-
Filtration apparatus
Procedure:
-
To a 1 L autoclave equipped with a stirrer, add 98.1 g (1 mol) of cyclohexene oxide and 608.2 g (10 mol) of a 28% aqueous ammonia solution.
-
Stir the mixture at 60-65 °C for 4 hours.
-
Cool the mixture to room temperature.
-
A crystalline byproduct, 2-(2-hydroxycyclohexyl)aminocyclohexanol, may precipitate. Remove this by filtration.
-
Remove the excess ammonia from the filtrate by distillation under reduced pressure to obtain an aqueous solution of racemic trans-2-aminocyclohexanol.
Causality Behind Experimental Choices:
-
Excess Ammonia: Using a large excess of ammonia serves two primary purposes. Firstly, it drives the reaction to completion by ensuring a high concentration of the nucleophile. Secondly, it minimizes the formation of the dialkylated byproduct, 2-(2-hydroxycyclohexyl)aminocyclohexanol, where a second molecule of cyclohexene oxide reacts with the newly formed amino group.
-
Autoclave: The use of an autoclave allows the reaction to be carried out at elevated temperatures and pressures, which significantly increases the reaction rate.
Chiral Resolution of Racemic trans-2-Aminocyclohexanol
For applications in asymmetric synthesis and drug development, obtaining enantiomerically pure trans-2-aminocyclohexanol is essential. This is typically achieved through chiral resolution, a process that separates the two enantiomers of the racemic mixture. A common method involves the formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.
Figure 3: General workflow for the chiral resolution of racemic trans-2-Aminocyclohexanol.
Experimental Protocol: Chiral Resolution using Tartaric Acid (Conceptual)
While a specific protocol for trans-2-aminocyclohexanol is not detailed in the provided search results, the following conceptual protocol is based on established methods for resolving similar amino alcohols.[4]
Materials:
-
Racemic trans-2-aminocyclohexanol
-
L-(+)-tartaric acid
-
Suitable solvent (e.g., methanol, ethanol, or water)
-
Filtration apparatus
-
Base (e.g., NaOH) for liberation of the free amine
Procedure:
-
Dissolve the racemic trans-2-aminocyclohexanol in a suitable solvent.
-
Add a solution of L-(+)-tartaric acid (typically 0.5 to 1.0 molar equivalents) to the amino alcohol solution.
-
Allow the mixture to cool slowly to induce crystallization of the less soluble diastereomeric salt.
-
Collect the precipitated crystals by filtration. These crystals will be enriched in one of the diastereomers.
-
The mother liquor will be enriched in the other diastereomer. This can be treated with D-(-)-tartaric acid to precipitate the other enantiomer.
-
To obtain the free enantiomerically pure amino alcohol, treat the separated diastereomeric salt with a base, such as sodium hydroxide, to neutralize the tartaric acid and liberate the free amine.
-
Extract the free amine with an organic solvent and purify as necessary.
Trustworthiness of the Protocol: This protocol represents a self-validating system. The success of the resolution can be monitored at each stage. The purity of the diastereomeric salts can be assessed by measuring their specific rotation and melting point. The enantiomeric excess (ee) of the final free amine can be determined by chiral chromatography (e.g., HPLC or GC) or by NMR spectroscopy using a chiral shift reagent.
Conversion to the Hydrochloride Salt
To obtain the final product, the enantiomerically pure trans-2-aminocyclohexanol is converted to its hydrochloride salt. This is typically done by treating a solution of the free amine with hydrochloric acid. The salt form often has improved stability and handling characteristics.
Spectroscopic Characterization
A thorough characterization of trans-2-Aminocyclohexanol hydrochloride is essential to confirm its identity and purity. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum of trans-2-Aminocyclohexanol hydrochloride will show characteristic signals for the protons on the cyclohexane ring and the protons of the amino and hydroxyl groups. The trans configuration can be confirmed by the coupling constants of the protons on the carbons bearing the amino and hydroxyl groups.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Due to the symmetry of the cyclohexane ring, the spectrum is relatively simple.
Representative ¹³C NMR Data: A representative ¹³C NMR spectrum of trans-2-Aminocyclohexanol hydrochloride can be found in chemical databases. The expected chemical shifts are approximately:
-
C-1 (CH-OH): ~70-75 ppm
-
C-2 (CH-NH₃⁺): ~55-60 ppm
-
Other ring carbons: ~20-35 ppm
Experimental Protocol: NMR Sample Preparation
Materials:
-
trans-2-Aminocyclohexanol hydrochloride (5-20 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated solvent (e.g., D₂O, DMSO-d₆)
-
NMR tube (5 mm)
-
Pipette
Procedure:
-
Accurately weigh the required amount of trans-2-Aminocyclohexanol hydrochloride.[5]
-
Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.[5][6]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used if necessary.[5]
-
Using a pipette, carefully transfer the solution to a clean NMR tube.[7]
-
Cap the NMR tube and wipe the outside with a lint-free tissue to remove any dust or fingerprints.[5]
-
The sample is now ready for analysis in the NMR spectrometer.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of trans-2-Aminocyclohexanol hydrochloride will exhibit characteristic absorption bands.
Expected FTIR Absorption Bands:
-
O-H stretch (alcohol): A broad band around 3200-3600 cm⁻¹
-
N-H stretch (ammonium): A broad band in the region of 2400-3200 cm⁻¹, often with multiple peaks.
-
C-H stretch (alkane): Sharp peaks around 2850-2960 cm⁻¹
-
C-O stretch (alcohol): A strong band in the region of 1050-1150 cm⁻¹
-
N-H bend (ammonium): A band around 1500-1600 cm⁻¹
Applications in Asymmetric Synthesis and Drug Development
The primary value of enantiomerically pure trans-2-Aminocyclohexanol lies in its application as a chiral auxiliary and as a building block for the synthesis of chiral ligands and pharmaceutical agents.
Role as a Chiral Auxiliary
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[8] The auxiliary is then removed, having imparted its chirality to the product. trans-2-Aminocyclohexanol and its derivatives are effective chiral auxiliaries due to their rigid conformational structure, which creates a well-defined steric environment around the reaction center.
Mechanism of Stereochemical Control: When attached to a substrate, the bulky cyclohexane ring of the auxiliary blocks one face of the prochiral center, forcing an incoming reagent to attack from the less hindered face. This results in the preferential formation of one diastereomer over the other.
Figure 4: General workflow for asymmetric synthesis using a chiral auxiliary.
Example Application: Asymmetric Aldol Reaction (Conceptual)
While a specific example using trans-2-aminocyclohexanol was not found in the search results, its structural analogues, such as (1S,2R)-2-aminocyclopentan-1-ol, have been successfully employed as chiral auxiliaries in asymmetric aldol reactions with excellent diastereoselectivity (>99% de).[9] The principle of stereochemical control would be analogous for trans-2-aminocyclohexanol.
Precursor to Chiral Ligands
trans-2-Aminocyclohexanol is a valuable precursor for the synthesis of a variety of chiral ligands. These ligands can then be used in catalytic amounts to control the stereochemistry of a wide range of chemical transformations, including asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. The amino and hydroxyl groups provide convenient handles for further functionalization to create bidentate or multidentate ligands.
Role in Drug Development
The structural motif of trans-2-aminocyclohexanol is found in a number of biologically active molecules. Its ability to introduce chirality makes it a key intermediate in the synthesis of complex pharmaceutical compounds. For instance, it is a known building block for compounds targeting the central nervous system.[1]
Safety and Handling
trans-2-Aminocyclohexanol hydrochloride is classified as an irritant. It can cause skin and eye irritation, and may cause respiratory irritation if inhaled.[3]
Recommended Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Store in a tightly closed container in a cool, dry place.
Conclusion
trans-2-Aminocyclohexanol hydrochloride is a versatile and valuable chiral building block for researchers, scientists, and drug development professionals. Its well-defined stereochemistry, coupled with its accessible synthesis and rich derivative chemistry, makes it a powerful tool in the pursuit of enantiomerically pure compounds. A thorough understanding of its synthesis, characterization, and application is crucial for leveraging its full potential in the development of novel pharmaceuticals and fine chemicals.
References
-
Wikipedia. Chiral auxiliary. [Link]
-
Ghosh, A. K., & Fidanze, S. (1997). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron: Asymmetry, 8(6), 821-824. [Link]
- Google Patents. (2010). CN101743218B - Preparation method and intermediate of optically active trans-2-aminocyclohexanol.
- Google Patents. (2010).
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Hassan, Y. (2020). A Simple and Fast Resolution of Racemic Diaminocyclohexane using Tartaric acid. Chemistry Research Journal, 5(4), 118-122. [Link]
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Mendoza, O. J., Sonderegger, G., Truong, L., Thai, T., & Samoshin, V. V. (2022). EXPLORATION OF NEW trans-2-AMINOCYCLOHEXANOL DERIVATIVES AS POTENTIAL pH-TRIGGERED CONFORMATIONAL SWITCHES. The Westmont Journal of Science & Mathematics, 1, 1-6. [Link]
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NIST. trans-2-Aminocyclohexanol. [Link]
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ResearchGate. (2025, August 7). Practical resolution of racemic trans-2-benzylaminocyclohexanol with di-p-toluoyl-L-tartaric acid via diastereomeric salt formation based on the Pope and Peachey method. [Link]
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SpectraBase. 2-Aminocyclohexanol. [Link]
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ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. [Link]
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University of Bath. (2017, December 4). How to Prepare and Run a NMR Sample [Video]. YouTube. [Link]
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Iowa State University. NMR Sample Preparation. [Link]
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